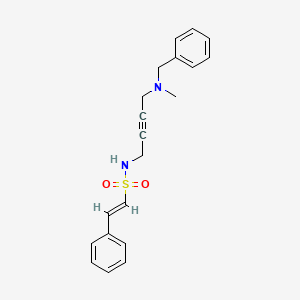

(E)-N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-22(18-20-12-6-3-7-13-20)16-9-8-15-21-25(23,24)17-14-19-10-4-2-5-11-19/h2-7,10-14,17,21H,15-16,18H2,1H3/b17-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKYKYCHCYJNJU-SAPNQHFASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNS(=O)(=O)C=CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC#CCNS(=O)(=O)/C=C/C1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylethenesulfonamide is a synthetic compound with potential therapeutic applications. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Properties:

- Molecular Formula: C20H22N2O2S

- Molecular Weight: 350.47 g/mol

- IUPAC Name: N-[4-(benzyl(methyl)amino)but-2-ynyl]-2-phenylethenesulfonamide

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological pathways. The sulfonamide group may contribute to its binding affinity and selectivity towards certain targets, which is crucial for its potential therapeutic effects.

Biological Activity

Research indicates that (E)-N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylethenesulfonamide exhibits several biological activities:

- Inhibition of Enzymatic Activity:

-

Antimicrobial Properties:

- Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.

- Anti-cancer Potential:

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of (E)-N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylethenesulfonamide:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide (10-C10)

- Key Features :

- But-2-yn-1-yl linker with a dihydroisoxazolyloxy substituent.

- Quaternary ammonium group and tetrahydroacridine moiety.

- Comparison: The target compound replaces the dihydroisoxazolyloxy and tetrahydroacridine groups with a benzyl(methyl)amino group and phenylsulfonamide. Synthesis yield for 10-C10 was low (10%), suggesting challenges in introducing complex substituents on the alkyne backbone .

b. (E)-N-(2-Ethylbut-2-en-1-yl)-N-(phenylsulfonyl)benzenesulfonamide (4a) and N-(2,2-Diphenylvinyl)-N-(phenylsulfonyl)benzenesulfonamide (4b)

- Key Features :

- Comparison: The target compound’s alkyne linker may confer rigidity compared to the flexible ethene in 4a/4b, influencing molecular conformation and interaction kinetics.

Physicochemical and Interaction Profiles

Research Implications and Gaps

- Synthesis Optimization: Lessons from 10-C10’s low yield suggest prioritizing milder conditions or protective group strategies for the alkyne-amino conjugation.

- Biological Potential: While 10-C10’s tetrahydroacridine moiety targets cholinesterases, the target compound’s benzyl(methyl)amino group could modulate CNS penetration or protein binding .

Q & A

Q. Table 1: Representative Analytical Data for Sulfonamide Derivatives

| Parameter | Method | Typical Observations | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry | >300°C (decomposition) | |

| Purity | HPLC-UV (254 nm) | ≥95% | |

| Molecular Weight | HRMS (ESI+) | [M+H]⁺ matching theoretical mass |

Advanced: How can crystallographic data resolve structural ambiguities in sulfonamide derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry. For example:

- Data Collection : Use a Stoe IPDS diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with φ scans at 293 K. Absorption correction (Gaussian method) minimizes errors from crystal irregularities .

- Refinement : SHELXL refines structures via least-squares minimization. Key parameters include R-factor convergence (<0.05) and validation of hydrogen-bonding networks (e.g., O—H···N interactions) .

- Challenges : Discrepancies between experimental and DFT-calculated bond lengths (e.g., C≡C vs. C—C) may arise from crystal packing effects. SHELX’s robust handling of high-resolution data mitigates such issues .

Advanced: How are π-π stacking interactions analyzed in sulfonamide crystal lattices?

Methodological Answer:

In analogous compounds, π-π interactions are quantified using:

- Distance/Angle Metrics : Aromatic centroid distances <4.0 Å and dihedral angles <10° indicate significant stacking. For example, benzene rings in similar structures exhibit centroid distances of 3.7–3.9 Å .

- Hirshfeld Surface Analysis : Visualizes contact contributions (e.g., C···C vs. H···H interactions) using CrystalExplorer. This confirms packing efficiency and stability .

- DFT Calculations : Gaussian 09 simulations (B3LYP/6-31G**) compare experimental geometries with gas-phase conformers to isolate crystal-packing effects .

Advanced: How to address discrepancies between X-ray diffraction and computational structural data?

Methodological Answer:

Contradictions often arise from:

- Thermal Motion : Anisotropic displacement parameters (ADPs) in SHELXL refine atomic vibrations, reducing positional errors .

- Solvent Effects : PLATON SQUEEZE removes disordered solvent molecules distorting bond lengths .

- Conformational Flexibility : Compare multiple crystal structures or perform variable-temperature XRD to assess dynamic behavior. For rigid sulfonamides, deviations >0.05 Å in bond lengths warrant re-examination of refinement constraints .

Basic: What are key considerations in designing biological activity assays for sulfonamide derivatives?

Methodological Answer:

- Target Selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, cholinesterases). For example, Schiff base sulfonamides show antimicrobial activity via metal chelation .

- Assay Design :

- Inhibition Assays : Use spectrophotometric methods (e.g., Ellman’s reagent for cholinesterase activity) with IC₅₀ determination via nonlinear regression .

- MIC Testing : Broth microdilution (96-well plates) against Gram-positive/negative strains, with ampicillin as a positive control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.